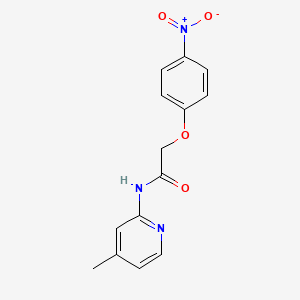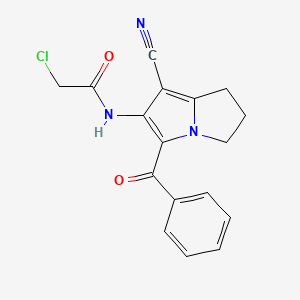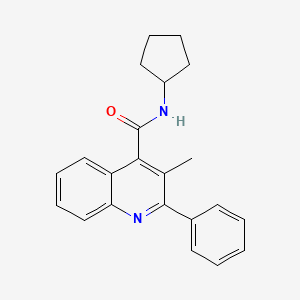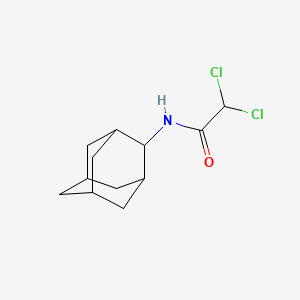
3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid
Übersicht
Beschreibung
3,6-ditert-butylnaphthalene-1,8-dicarboxylic Acid is a useful research compound. Its molecular formula is C20H24O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid is 328.16745924 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Fluorescence Sensing
3,6-Di-tert-butyl-1,8-naphthalenedicarboxylic acid derivatives have been used in enantioselective fluorescence sensing. Specifically, a compound synthesized from similar molecular structures was utilized in a fluorescence ligand displacement assay for chiral amino alcohols. This method allowed accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Catalytic Performance in Organic Synthesis
Research indicates that derivatives of 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid play a role in enhancing catalytic performance in organic synthesis. For example, in the tert-butylation of naphthalene, modifications in molecular structure similar to 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid have been shown to improve catalytic activity and selectivity (Huang et al., 2019).
Template-Controlled Synthesis
Compounds related to 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid have been used in template-controlled synthesis for directing reactivity in molecular assemblies. Such applications include the formation of discrete molecular assemblies and the facilitation of [2+2] photoreaction in the solid state, demonstrating the compound's utility in complex chemical synthesis processes (Papaefstathiou, Kipp, & MacGillivray, 2001).
Capillary Zone Electrophoresis
In analytical chemistry, derivatives of 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid have been used in capillary zone electrophoresis for the separation of organic anions. This application showcases the compound's effectiveness in improving sensitivity and separation capabilities in analytical methods (Dabek-Zlotorzynska & Dlouhy, 1994).
Oxidation and Radical Formation Studies
Studies on the oxidation of derivatives similar to 3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid have contributed to the understanding of radical formation and reactivity. This research has implications in organic chemistry, particularly in understanding the mechanisms of oxidative reactions (Schneider et al., 1984).
Eigenschaften
IUPAC Name |
3,6-ditert-butylnaphthalene-1,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)12-7-11-8-13(20(4,5)6)10-15(18(23)24)16(11)14(9-12)17(21)22/h7-10H,1-6H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAGWQFMZYLKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(=O)O)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)






